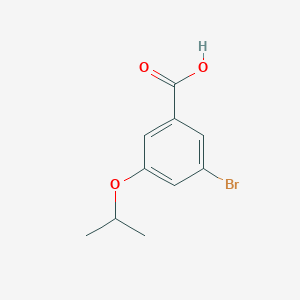

3-Bromo-5-isopropoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBLBPFZZDTKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681822 | |

| Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119779-04-2 | |

| Record name | 3-Bromo-5-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119779-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-isopropoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-isopropoxybenzoic Acid

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway for 3-Bromo-5-isopropoxybenzoic acid, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented as a two-step process commencing with the selective bromination of 3-hydroxybenzoic acid to yield the key intermediate, 3-bromo-5-hydroxybenzoic acid. This is followed by the O-alkylation of the phenolic hydroxyl group via a Williamson ether synthesis to afford the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical process parameters.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a bromo substituent, and an isopropoxy ether—on the benzene ring provides a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. The strategic placement of these groups allows for targeted modifications and the exploration of structure-activity relationships in drug discovery programs.

The synthetic route detailed herein is designed to be efficient, scalable, and to proceed through well-understood reaction mechanisms, ensuring a high degree of control over the final product's purity and yield.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the ether linkage, pointing to 3-bromo-5-hydroxybenzoic acid as a key precursor. This intermediate can, in turn, be derived from the selective bromination of 3-hydroxybenzoic acid.

Caption: Bromination of 3-hydroxybenzoic acid.

Experimental Protocol:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a halogenated hydrocarbon), add N-bromosuccinimide (NBS) (1.05-1.2 eq.) portion-wise at room temperature. [1]2. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-5-hydroxybenzoic acid.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent to provide a low, steady concentration of bromine, which helps to control the reaction and minimize the formation of polybrominated byproducts. [1]* Solvent: A moderately polar solvent is used to dissolve the starting material and facilitate the reaction. Glacial acetic acid can also act as a catalyst.

-

Temperature: The reaction is run at room temperature to control the rate of reaction and improve selectivity.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Hydroxybenzoic acid |

| Reagent | N-Bromosuccinimide (NBS) |

| Molar Ratio (Substrate:NBS) | 1 : 1.1 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 20-25 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-75% |

Step 2: Synthesis of this compound

The second step involves the O-alkylation of the phenolic hydroxyl group of 3-bromo-5-hydroxybenzoic acid with an isopropyl halide. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism. [2][3] Reaction Scheme:

Caption: Williamson ether synthesis of the intermediate.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the solution.

-

Heat the mixture to reflux and add isopropyl bromide or isopropyl iodide (1.2-1.5 eq.) dropwise.

-

Continue refluxing for 6-12 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Potassium carbonate is a common and effective choice for this purpose. [4]* Isopropyl Halide: Isopropyl bromide or iodide is used as the electrophile. Iodides are generally more reactive than bromides in SN2 reactions.

-

Solvent: A polar aprotic solvent like acetone or DMF is used to dissolve the reactants and facilitate the SN2 reaction without solvating the nucleophile to a great extent. [2]* Temperature: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Bromo-5-hydroxybenzoic acid |

| Reagents | Isopropyl bromide, Potassium carbonate |

| Molar Ratio (Substrate:Halide:Base) | 1 : 1.3 : 2.5 |

| Solvent | Acetone |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 6-12 hours |

| Expected Yield | 70-85% |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as the carboxylic acid proton. |

| ¹³C NMR | Signals for the aromatic carbons, the carbons of the isopropyl group, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁BrO₃), along with a characteristic isotopic pattern for bromine. [5] |

| Melting Point | A sharp melting point indicates a high degree of purity. |

Safety Considerations

-

Bromine and N-bromosuccinimide: These are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Isopropyl halides: These are flammable and volatile. Avoid inhalation and contact with skin.

-

Solvents: Organic solvents used in the synthesis are flammable. Ensure all heating is done using a heating mantle and that there are no ignition sources nearby.

Conclusion

The synthetic pathway described in this technical guide provides a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions in both the electrophilic bromination and the Williamson ether synthesis steps, high yields of the desired product can be achieved. This guide serves as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the efficient production of this important chemical intermediate for further applications in drug discovery and materials science.

References

-

Chem-Impex International, Inc. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

Jakub, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

Sources

- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 3-Bromo-5-isopropoxybenzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-5-isopropoxybenzoic acid. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative data from analogous structures, to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, interpretation, and standardized protocols for the empirical validation of this compound's structure.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process, providing detailed information about the molecular framework, functional groups, and overall connectivity. This guide will delve into the predicted spectroscopic data for this compound, offering a foundational dataset for researchers synthesizing or working with this molecule. The predictions herein are grounded in the analysis of substituent effects on the benzoic acid scaffold, with extensive citation to empirical data from structurally related compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound forms the basis for all spectroscopic predictions. The interplay of the electron-withdrawing bromo and carboxylic acid groups, along with the electron-donating isopropoxy group, dictates the electronic environment of the molecule and, consequently, its spectral features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR spectra are provided below, based on established substituent effects on the benzene ring.[1][2] Online prediction tools can also provide a reasonable estimation of chemical shifts.[3][4]

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~11-13 | Singlet (broad) | - | 1H |

| Ar-H | ~7.5-7.8 | Triplet (or dd) | ~1.5-2.5 | 1H |

| Ar-H | ~7.3-7.6 | Triplet (or dd) | ~1.5-2.5 | 1H |

| Ar-H | ~7.0-7.3 | Triplet (or dd) | ~1.5-2.5 | 1H |

| -OCH(CH₃)₂ | ~4.5-4.8 | Septet | ~6.0 | 1H |

| -OCH(CH₃)₂ | ~1.3-1.5 | Doublet | ~6.0 | 6H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 11-13 ppm) due to deshielding and hydrogen bonding. Its broadness is characteristic and its chemical shift can be solvent-dependent.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear in the region of δ 7.0-7.8 ppm. Due to the meta-substitution pattern, they will exhibit small meta-couplings (J ≈ 1.5-2.5 Hz), likely appearing as closely spaced triplets or doublets of doublets. The specific chemical shifts are influenced by the electronic effects of the bromo, isopropoxy, and carboxyl groups.

-

Isopropoxy Protons (-OCH(CH₃)₂): The methine proton (-OCH) will be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet due to coupling with the single methine proton. The integration ratio of 1:6 will be a key identifier.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 256 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~165-170 |

| Ar-C-O | ~155-160 |

| Ar-C-Br | ~120-125 |

| Ar-C-COOH | ~130-135 |

| Ar-CH | ~125-130 |

| Ar-CH | ~120-125 |

| Ar-CH | ~115-120 |

| -OCH(CH₃)₂ | ~70-75 |

| -OCH(CH₃)₂ | ~20-25 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carboxylic Acid Carbon (-COOH): This carbon will be the most downfield signal (δ 165-170 ppm) due to the strong deshielding effect of the two oxygen atoms.[5]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the isopropoxy group (Ar-C-O) will be significantly downfield due to the deshielding effect of the oxygen. The carbon attached to the bromine (Ar-C-Br) will have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the carboxylic acid group (Ar-C-COOH) will also be downfield. The remaining three aromatic carbons (Ar-CH) will have shifts determined by the combined electronic effects of the substituents.

-

Isopropoxy Carbons (-OCH(CH₃)₂): The methine carbon (-OCH) will appear around δ 70-75 ppm, while the two equivalent methyl carbons (-CH₃) will be upfield at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.[6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2980-2850 | Medium |

| C=O stretch (carboxylic acid) | 1710-1680 | Strong, Sharp |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (acid & ether) | 1320-1210 & 1250-1000 | Strong |

| C-Br stretch | 700-500 | Medium-Strong |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp peak between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-O Stretches: Strong bands in the 1320-1000 cm⁻¹ region will be present due to the C-O stretching of both the carboxylic acid and the isopropoxy ether linkage.

-

C-Br Stretch: A medium to strong absorption in the fingerprint region (700-500 cm⁻¹) can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. The predicted mass spectrum is based on the known fragmentation pathways of substituted benzoic acids.[7]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and can be run in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula of this compound is C₁₀H₁₁BrO₃. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing ions (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Predicted Ion |

| 258/260 | [M]⁺˙ (Molecular Ion) |

| 216/218 | [M - C₃H₆]⁺˙ |

| 199/201 | [M - C₃H₇O]⁺ |

| 171/173 | [M - C₃H₇O - CO]⁺ |

| 120 | [M - Br - COOH]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will appear as a doublet at m/z 258 and 260, corresponding to the two major isotopes of bromine. This is a definitive indicator of the presence of one bromine atom.

-

Key Fragmentations:

-

Loss of propene (C₃H₆) via a McLafferty-type rearrangement from the isopropoxy group would lead to an ion at m/z 216/218.

-

Loss of the isopropoxy radical (C₃H₇O) would result in a fragment at m/z 199/201.

-

Subsequent loss of carbon monoxide (CO) from the m/z 199/201 fragment would give an ion at m/z 171/173.

-

Cleavage of the bromine and carboxylic acid groups could lead to a fragment at m/z 120.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and comparative data. The presented NMR, IR, and MS data, along with their interpretations and standardized acquisition protocols, offer a valuable resource for the scientific community. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in research and development settings, underscoring the predictive power of spectroscopic methods in modern chemistry. Researchers are encouraged to use this guide as a baseline for the analysis of their empirically obtained data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

-

Mackay and Matthews Lab. (n.d.). NMR Shift calculator. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Griffiths, L. R. (2009). An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. John Wiley & Sons.

- Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Journal of the American Society for Mass Spectrometry, 29(4), 694–703.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromobenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H11BrO3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

Quora. (2020, October 20). What functional groups would be present in benzoic acid and seen on the IR spectrum? Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. app.nmrium.com [app.nmrium.com]

- 5. docs.nmrfx.org [docs.nmrfx.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Bromo-5-isopropoxybenzoic acid CAS number and properties

An In-Depth Technical Guide to 3-Bromo-5-isopropoxybenzoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties, synthesis, and application of this compound. This molecule represents a versatile building block in modern medicinal chemistry, offering multiple points for synthetic diversification.

Compound Identification and Properties

This compound is a disubstituted benzoic acid derivative. The strategic placement of the bromo, isopropoxy, and carboxylic acid groups on the aromatic ring makes it a valuable intermediate for creating complex molecular architectures, particularly in the development of novel therapeutic agents.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1119779-04-2 | [][2] |

| IUPAC Name | 3-bromo-5-(propan-2-yloxy)benzoic acid | [][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [][2][3] |

| Synonyms | 3-Bromo-5-isopropoxy-benzoic acid | [][2] |

| InChI | InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | [][3] |

| SMILES | CC(C)OC1=CC(=CC(=C1)C(=O)O)Br | [][3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While extensive experimental data for this specific molecule is not widely published, the following table includes available and predicted data from chemical suppliers and computational models.

| Property | Value | Source |

| Molecular Weight | 259.10 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | [4] |

| Purity | Typically available at ≥95% | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted) | [4][5] |

| Storage Temperature | 0 - 8°C recommended | [2][6] |

Computed and Spectroscopic Data

Computational models provide valuable insights into the electronic and steric properties of a molecule, which are crucial for designing reactions and understanding potential biological interactions.

| Parameter | Value | Details |

| XLogP3 | 2.9 (predicted) | [3] |

| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group. |

| Hydrogen Bond Acceptor Count | 3 | From the carbonyl and ether oxygens. |

| Rotatable Bond Count | 3 | Indicates conformational flexibility. |

Synthesis and Purification

The synthesis of this compound is not commonly detailed in peer-reviewed literature, suggesting its primary role as a commercially available building block. However, a logical and robust synthetic strategy can be devised based on established organic chemistry principles.

Rationale for Synthetic Strategy: Williamson Ether Synthesis

A highly effective and common method for forming an aryl ether is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. In this context, the most logical precursor is 3-Bromo-5-hydroxybenzoic acid , which can be reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base. This approach is favored due to the commercial availability of the phenolic precursor and the high efficiency of this Sₙ2 reaction.

Proposed Synthetic Workflow

The diagram below illustrates the proposed two-step process starting from the commercially available 3-bromo-5-hydroxybenzoic acid.

Caption: Proposed synthesis via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the Williamson ether synthesis for similar substrates.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Alkylation: Add 2-bromopropane (1.5 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the starting material is consumed, cool the mixture to room temperature. Pour the mixture into cold water and acidify to pH ~2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The specific combination of functional groups in this compound provides a platform for generating diverse compound libraries for drug screening. Benzoic acid derivatives have been explored as selective estrogen receptor degraders (SERDs) for treating ERα+ breast cancer.[7]

Chemical Reactivity and Diversification

The molecule offers three primary points for chemical modification, making it a versatile intermediate.

Caption: Key reactive sites for molecular diversification.

-

Carboxylic Acid: This group can be readily converted into amides, esters, or other bioisosteres, allowing for the exploration of interactions with biological targets.

-

Bromine Atom: The C-Br bond is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery.[8][9][10]

-

Isopropoxy Group: This group provides steric bulk and lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk. The following information is synthesized from safety data sheets for closely related brominated benzoic acids.[11][12]

Hazard Identification

Based on analogous compounds, it should be treated as potentially hazardous.

-

GHS Classification (Predicted):

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Personal Protective Equipment:

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[13][14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable and versatile chemical intermediate for research and development, particularly in the pharmaceutical and agrochemical sectors. Its well-defined structure, featuring three distinct functional groups, provides chemists with a powerful tool for synthesizing novel molecules with tailored properties. Understanding its synthesis, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

-

AOBChem. 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid. [Link]

-

PubChem. 3-Bromo-5-hydroxybenzoic acid. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. [Link]

-

PubChemLite. This compound (C10H11BrO3). [Link]

-

Royal Society of Chemistry. Supplementary Information for a related study. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

-

PubChem. 3-Bromo-5-methoxybenzoic acid. [Link]

-

SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

PubMed. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. [Link]

-

PrepChem.com. Preparation of 3-bromobenzoic acid. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

Sources

- 2. 3-Bromo-5-isopropoxy-benzoic acid-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 3. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3 [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. aobchem.com [aobchem.com]

- 7. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3-Bromo-5-isopropoxybenzoic Acid: Synthesis, Potential Applications, and a Theoretical Exploration of its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-isopropoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, an isopropoxy group, and a carboxylic acid moiety, offers multiple avenues for synthetic modification and the introduction of diverse functionalities. This guide provides a comprehensive overview of this compound, including a detailed, plausible synthetic protocol, a discussion of its potential applications in drug discovery, and a theoretical exploration of its solid-state properties. In the absence of a publicly available experimental crystal structure, we present a predictive analysis based on the well-established principles of molecular packing and intermolecular interactions observed in related benzoic acid derivatives. Furthermore, we outline the standard experimental and computational methodologies that would be employed for its definitive structural elucidation.

Introduction: The Significance of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are a cornerstone of modern medicinal chemistry. The benzoic acid scaffold is present in a wide array of therapeutic agents, where the carboxylic acid group can serve as a key interaction point with biological targets or be modified to modulate pharmacokinetic properties.[1] The nature and position of substituents on the aromatic ring are critical for defining a compound's biological activity, selectivity, and metabolic stability.

Halogen atoms, such as bromine, are often incorporated into drug candidates to enhance binding affinity through halogen bonding, improve membrane permeability, and block metabolic pathways.[2] Alkoxy groups, like the isopropoxy moiety in the title compound, can be used to tune lipophilicity and solubility, and to introduce specific steric and electronic effects that can influence target engagement. The combination of these functional groups in this compound makes it a valuable intermediate for the synthesis of novel bioactive molecules.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed synthesis of this compound is not extensively documented in the literature, a robust synthetic route can be devised based on well-established principles of electrophilic aromatic substitution. The most logical precursor for this synthesis is 3-isopropoxybenzoic acid, which can be prepared from the readily available 3-hydroxybenzoic acid.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 3-hydroxybenzoic acid:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Isopropoxybenzoic Acid

This step involves a standard Williamson ether synthesis to introduce the isopropoxy group.

-

Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and isopropyl bromide (1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-isopropoxybenzoic acid.

Step 2: Synthesis of this compound

This step utilizes an electrophilic aromatic bromination reaction. The isopropoxy group and the carboxylic acid group are both ortho-, para-directing and meta-directing, respectively. However, the alkoxy group is a strongly activating group, while the carboxylic acid is a deactivating group. Therefore, the bromination is expected to occur at the positions ortho and para to the isopropoxy group. The position para to the isopropoxy group is already substituted, and one of the ortho positions is sterically hindered by the carboxylic acid group. Thus, the bromine is directed to the C5 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.[3]

-

Reaction Setup: Dissolve 3-isopropoxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Mechanistic Insights: Electrophilic Aromatic Bromination

The key transformation in this synthesis is the electrophilic aromatic substitution of the activated benzene ring. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or sigma complex.[4]

Caption: Simplified mechanism of electrophilic bromination.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The aromatic protons would appear as distinct singlets or doublets, with chemical shifts influenced by the bromine and isopropoxy substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the isopropoxy group.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Crystal Structure of this compound: A Theoretical Perspective

As of the writing of this guide, the experimental crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available sources. However, based on the known crystal packing motifs of benzoic acid and its derivatives, we can make an educated prediction of its solid-state structure.

The Benzoic Acid Dimer: A Ubiquitous Motif

A vast number of substituted benzoic acids crystallize in a centrosymmetric dimer motif, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups.[5] This robust and energetically favorable interaction is expected to be the primary organizing force in the crystal lattice of this compound.

Caption: The classic hydrogen-bonded dimer motif in carboxylic acids.

Predicted Crystal Packing and Intermolecular Interactions

Beyond the primary hydrogen-bonded dimers, the overall crystal packing will be influenced by weaker intermolecular interactions, including:

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (such as the carbonyl oxygen) of neighboring molecules.

-

van der Waals Forces: The isopropoxy groups and the aromatic rings will engage in van der Waals interactions, contributing to the overall stability of the crystal lattice.

-

π-π Stacking: The aromatic rings may participate in π-π stacking interactions, although the presence of the bulky isopropoxy group might influence the geometry of these interactions.

The interplay of these forces will determine the final three-dimensional arrangement of the molecules in the crystal.

Methods for Crystal Structure Elucidation

4.3.1. Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the crystal structure is single-crystal X-ray diffraction. This technique would provide precise information on:

-

Unit cell dimensions and space group.

-

Atomic coordinates of all atoms in the asymmetric unit.

-

Bond lengths, bond angles, and torsion angles.

-

Details of intermolecular interactions, including hydrogen bonding and halogen bonding.

Experimental Workflow for SC-XRD:

Sources

A Technical Guide to the Solubility of 3-Bromo-5-isopropoxybenzoic Acid for Pharmaceutical and Research Applications

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-isopropoxybenzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility profile based on the compound's physicochemical properties and principles of structural analogy. It offers a detailed, field-proven experimental protocol for both qualitative and quantitative solubility determination, designed to be a self-validating system for researchers. This guide is intended for scientists in drug development and chemical research, providing the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a halogenated benzene ring, a carboxylic acid group, and an ether linkage, makes it a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization, and is a critical determinant of a drug candidate's formulation strategy and its ultimate bioavailability.

This guide addresses the critical need for a reliable solubility framework by first predicting its behavior in common organic solvents and then providing a robust methodology for empirical verification.

Physicochemical Properties and Predictive Solubility Analysis

The solubility of a compound is governed by its molecular structure, polarity, and its ability to form intermolecular interactions with a solvent.[1] The principle of "like dissolves like" serves as a foundational guide: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2]

An analysis of the key physicochemical descriptors for this compound allows for a robust prediction of its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₀H₁₁BrO₃[3] | - |

| Molecular Weight | ~259.10 g/mol [4] | High molar mass can sometimes negatively impact solubility.[5] |

| Predicted XlogP | 2.9 - 3.3 | Indicates significant lipophilicity (preference for nonpolar environments). |

| Predicted pKa | 3.85 ± 0.10 | The carboxylic acid is moderately acidic, similar to benzoic acid. |

| Hydrogen Bond Acceptors | 3 (two on carboxyl, one on ether) | Can accept hydrogen bonds from protic solvents. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Can donate a hydrogen bond to polar solvents. |

| Polar Surface Area | 46.5 Ų[6] | Moderate polarity conferred by the oxygen-containing functional groups. |

Causality Behind Predictions:

The structure of this compound presents a duality. The carboxylic acid group is polar and capable of hydrogen bonding.[7] In contrast, the brominated aromatic ring and the isopropoxy group are large, nonpolar, and lipophilic. This structure suggests that the overall solubility will be a balance between these competing characteristics. The high XlogP value strongly indicates that the nonpolar character will dominate its behavior in neutral solvents.

Predicted Solubility Profile:

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large lipophilic portion suggests moderate solubility. Toluene, being aromatic, is expected to be a better solvent than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the carboxylic acid group. Good solubility is predicted in these solvents. Studies on benzoic acid show it is readily soluble in solvents like ethyl acetate and acetonitrile.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They will interact strongly with the carboxylic acid group, leading to high solubility. For the parent compound, benzoic acid, the highest solubility among common solvents is observed in alcohols like methanol and ethanol.[7][8]

-

Water: Solubility is expected to be very low. The large, hydrophobic surface area of the molecule will overcome the hydrophilic nature of the single carboxylic acid group.

-

Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): Excellent solubility is predicted. The carboxylic acid (pKa ~3.85) will be deprotonated by the base to form the corresponding sodium carboxylate salt. This ionic salt is highly polar and will readily dissolve in water.

-

Aqueous Acidic Solutions (e.g., 5% HCl): The compound will remain in its neutral, protonated form and is therefore expected to be insoluble, similar to its behavior in water.

Standardized Protocol for Experimental Solubility Determination

The following protocol provides a comprehensive, two-part methodology for accurately determining the solubility of this compound. It is designed as a self-validating system, incorporating confirmatory steps to ensure the trustworthiness of the results.

Safety and Handling Precautions

-

Hazard Profile: While specific data for this compound is limited, analogous compounds like 3-Bromo-5-hydroxybenzoic acid and 3-Bromo-5-methoxybenzoic acid are classified as oral toxins and cause skin and serious eye irritation.[6][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Part A: Qualitative Solubility Classification

This initial screening provides rapid insight into the compound's behavior across a range of solvent polarities and pH levels.

Methodology:

-

Preparation: In separate, clearly labeled 13x100 mm test tubes, add approximately 20-30 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent (Water, Ethanol, Toluene, 5% w/v NaOH(aq), 5% w/v HCl(aq)) in 0.25 mL increments.

-

Agitation: After each addition, cap and vigorously agitate the test tube for 30 seconds. Observe for dissolution.

-

Observation: A compound is deemed "soluble" if the entire solid dissolves completely. If any solid remains after adding the full 1 mL, it is deemed "insoluble" or "sparingly soluble."

-

Self-Validation Step: To the test tube containing the 5% NaOH solution in which the compound dissolved, add 6M HCl dropwise until the solution is acidic (test with pH paper). The original, water-insoluble compound should precipitate out of solution, confirming that solubility in base was due to salt formation.

Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility, as recommended by regulatory bodies and detailed in the U.S. Pharmacopeia.[10][11]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of screw-cap vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent (e.g., Ethanol, Ethyl Acetate, Toluene). "Excess" means that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25.0 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds).[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent transfer of any undissolved solid.

-

Analysis (HPLC Method):

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method. The concentration is determined by comparing the peak area to the calibration curve.

-

-

Calculation: The solubility (S) is calculated using the following formula:

-

S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the comprehensive solubility determination protocol.

Caption: Workflow for solubility determination of this compound.

Summary and Conclusion

While published quantitative data for this compound is scarce, a detailed analysis of its physicochemical properties provides a strong predictive framework for its solubility. The molecule's dual polar and nonpolar characteristics suggest high solubility in polar organic solvents and aqueous bases, with limited solubility in water and nonpolar hydrocarbons.

For any application in research or drug development, this predicted profile must be confirmed empirically. The comprehensive, self-validating protocol provided in this guide offers a reliable and scientifically sound methodology for this purpose. By following this workflow, researchers can confidently determine the solubility of this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the development of novel chemical entities.

References

- Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.

- Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Keserű, G. M., & Müller, G. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central (PMC).

- Guidechem. (n.d.). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Hulet, R. (2021). 4: Predicting the solubility of organic molecules. YouTube.

- AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- PubChem - NIH. (n.d.). 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511.

- World Health Organization (WHO). (n.d.). Annex 4.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Sigma-Aldrich. (n.d.). 3-Bromo-5-hydroxybenzoic acid 97 140472-69-1.

- USP-NF. (2016). <1236> Solubility Measurements.

- Apley, M., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- PubChem - NIH. (n.d.). 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048.

- PubChemLite. (n.d.). This compound (C10H11BrO3).

- Smolecule. (n.d.). Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3.

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. Buy 5-Bromo-2-isopropoxybenzoic acid | 62176-16-3 [smolecule.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Reactivity of the bromine atom in 3-Bromo-5-isopropoxybenzoic acid

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-isopropoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility is largely defined by the reactivity of its carbon-bromine bond. This guide provides a detailed examination of the electronic factors governing the reactivity of this bond and explores its participation in key synthetic transformations. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as copper-catalyzed Ullmann-type reactions. The discussion is grounded in established chemical principles and supported by detailed, field-proven experimental protocols designed to serve as a practical resource for laboratory scientists.

Molecular Structure and Electronic Landscape

To comprehend the reactivity of the bromine atom in this compound, one must first analyze the electronic influence of its constituent functional groups on the aromatic ring. The reactivity of the C-Br bond is not an isolated feature but rather the result of a complex interplay between inductive and resonance effects.

-

The Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing through both induction (-I effect) and resonance (-M effect). It deactivates the benzene ring towards electrophilic attack and acts as a meta-director.[1][2] This deactivation lowers the electron density of the entire π-system, which can influence the kinetics of certain catalytic cycles.

-

The Isopropoxy Group (-O-iPr): The oxygen atom of the isopropoxy group possesses lone pairs that can be donated into the aromatic ring, a powerful resonance-donating effect (+M effect).[3][4] This is countered by the oxygen's electronegativity, which withdraws electron density inductively (-I effect). For alkoxy groups, the +M effect is dominant, making the group overall activating and an ortho-para director.[3][5]

-

The Bromine Atom (-Br): Halogens present a unique case. Due to their high electronegativity, they are inductively withdrawing (-I), making them deactivating. However, like the isopropoxy group, they possess lone pairs that can participate in resonance (+M), directing incoming electrophiles to the ortho and para positions.[5]

The collective electronic environment makes the carbon atom attached to the bromine sufficiently electrophilic to be a prime site for reactions involving nucleophiles or insertion of a metal catalyst, which is the cornerstone of its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The bromine atom on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a class of transformations that has revolutionized C-C, C-N, and C-O bond formation. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures, a common motif in pharmacologically active molecules.[8][9] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][10]

Causality in Protocol Design:

-

Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) are common. The choice of phosphine ligand is critical; ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provide stability and promote the desired catalytic steps.

-

Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron compound, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[9][10]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is frequently used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid, creating a biphasic system where the reaction can efficiently proceed.[11][12]

Sources

- 1. quora.com [quora.com]

- 2. wyzant.com [wyzant.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stability of the Isopropoxy Group in 3-Bromo-5-isopropoxybenzoic Acid Under Acidic and Basic Conditions

Executive Summary

3-Bromo-5-isopropoxybenzoic acid is a substituted aromatic compound with utility as a chemical intermediate in pharmaceutical and materials science. The integrity of its isopropoxy ether linkage is paramount to its function and behavior in synthetic protocols and final product stability. This guide provides a comprehensive technical analysis of the stability of this ether group under both acidic and basic conditions. Based on established principles of organic chemistry, the aryl-isopropoxy ether linkage is predicted to be highly stable under a wide range of basic and mild acidic conditions. However, it is susceptible to cleavage under forcing acidic conditions, particularly with strong acids like HBr or HI at elevated temperatures. This document outlines the theoretical chemical principles, detailed experimental protocols for stability assessment, and the expected outcomes, providing a robust framework for researchers working with this molecule.

Introduction and Molecular Profile

The chemical stability of a molecule is a critical parameter in drug development and process chemistry, dictating its storage, formulation, and synthetic compatibility. For this compound, the focus lies on the aryl ether bond, a linkage generally known for its robustness.[1][2] The molecule's structure, featuring an electron-rich aromatic ring modified by an electron-withdrawing bromine atom and a carboxylic acid group, presents a unique electronic environment that influences the reactivity of the isopropoxy group. Understanding this interplay is key to predicting its behavior.

Caption: Workflow for a forced degradation stability study.

Protocol 1: Acid Stability Challenge

Objective: To assess the stability of the isopropoxy group under mild and strong acidic conditions.

Methodology:

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

-

Stress Conditions:

-

Mild Acid: To 1 mL of stock solution, add 1 mL of 2M HCl to achieve a final concentration of 1M HCl.

-

Strong Acid: To 1 mL of stock solution, add 1 mL of 2M HBr to achieve a final concentration of 1M HBr.

-

-

Incubation: Maintain separate vials of each mixture at room temperature (~25°C) and at an elevated temperature (e.g., 60°C). 4[3]. Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

-

Quenching: Immediately neutralize the acidic aliquots with an equivalent amount of NaOH to stop the reaction. 6[3]. Analysis: Analyze all samples by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Protocol 2: Base Stability Challenge

Objective: To confirm the high stability of the isopropoxy group under basic conditions.

Methodology:

-

Preparation: Use the same 1 mg/mL stock solution as in the acid challenge.

-

Stress Condition: To 1 mL of stock solution, add 1 mL of 2M NaOH to achieve a final concentration of 1M NaOH.

-

Incubation: Maintain vials at room temperature (~25°C) and at 60°C.

-

Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

-

Quenching: Immediately neutralize the basic aliquots with an equivalent amount of HCl.

-

Analysis: Analyze all samples by RP-HPLC.

Predicted Outcomes and Data Interpretation

The stability is assessed by monitoring the peak area of the parent compound (this compound) over time via HPLC. Significant degradation is typically defined as a 5-20% loss of the parent compound.

[3][4]Table 1: Predicted Stability of the Isopropoxy Group

| Condition | Reagent | Temperature | Expected Isopropoxy Group Stability | Primary Reaction Observed |

| Mild Acid | 1M HCl | 25-60°C | High | None (or minimal degradation) |

| Strong Acid | 1M HBr | 25°C | High to Moderate | Potential for slow cleavage |

| Strong Acid | 1M HBr | 60°C | Low | Cleavage to 3-Bromo-5-hydroxybenzoic acid |

| Base | 1M NaOH | 25-60°C | Very High | Deprotonation of carboxylic acid |

-

Under Basic Conditions: No significant decrease in the parent peak area is expected at either temperature. The primary reaction is salt formation, which is reversed upon neutralization.

-

Under Mild Acidic Conditions (HCl): Little to no degradation is expected. The parent peak area should remain largely unchanged.

-

Under Strong Acidic Conditions (HBr): At 60°C, a time-dependent decrease in the peak area of the starting material is expected. Concurrently, a new, more polar peak corresponding to the cleavage product, 3-Bromo-5-hydroxybenzoic acid, should appear and grow.

Implications for Synthesis and Drug Development

-

Synthetic Utility: The high stability of the isopropoxy group under basic conditions makes it an excellent protecting group for the phenolic hydroxyl. It allows for a wide range of chemical modifications at the carboxylic acid position (e.g., esterification, amidation) without affecting the ether. The group can then be cleaved under specific, strong acidic conditions if the free phenol is required.

-

Drug Development: The compound's stability profile is favorable. Its robustness to hydrolysis under mild acid and base conditions suggests good shelf-life stability and compatibility with various formulation excipients. F[5]orced degradation studies, as outlined here, are a regulatory requirement to identify potential degradants and develop stability-indicating analytical methods.

The isopropoxy group of this compound demonstrates a dual nature of stability. It is exceptionally robust and inert under basic and mild acidic conditions, making it a reliable moiety during many synthetic operations and suggesting good stability in pharmaceutical formulations. Conversely, it is a cleavable group under strong, nucleophilic acidic conditions (e.g., HBr, HI) at elevated temperatures, proceeding via a well-understood SN1/SN2 mechanism at the isopropyl carbon. This comprehensive understanding allows researchers to confidently utilize this molecule as a building block, predicting its behavior and ensuring the integrity of their processes and products.

References

-

ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

ResearchGate. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

-

Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Available at: [Link]

-

Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Available at: [Link]

-

Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Available at: [Link]

-

Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Available at: [Link]

-

YouTube. (2023). Ethers: Structure and Reactivity. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxybenzoic acid. PubChem Compound Database. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. youtube.com [youtube.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. onyxipca.com [onyxipca.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. biopharminternational.com [biopharminternational.com]

A Technical Guide to the Purity Analysis of Commercially Available 3-Bromo-5-isopropoxybenzoic Acid

Introduction: The Significance of Purity in a Key Building Block

3-Bromo-5-isopropoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a bromine atom, an isopropoxy group, and a carboxylic acid on a benzene ring—provides multiple reactive sites for medicinal chemists to elaborate into novel active pharmaceutical ingredients (APIs). Given its role in the synthesis of materials intended for biological applications, ensuring the purity of this starting material is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth, field-proven strategy for the comprehensive purity analysis of commercially available this compound. We will move beyond simple percentage quantification to explore the likely impurity profile based on its synthesis, establish a robust, multi-technique (orthogonal) analytical workflow, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final purity assessment, in alignment with international regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Deconstructing the Synthesis: Predicting the Impurity Profile

A robust analytical strategy begins with a theoretical understanding of what impurities are likely to be present. The most common synthetic route to this compound involves the bromination of a benzoic acid precursor. This process, while effective, can generate a predictable profile of process-related impurities.

Likely Impurities Include: